molecular formula C10H18O3 B8012116 Tert-butyl 3-oxohexanoate CAS No. 61540-30-5

Tert-butyl 3-oxohexanoate

Cat. No.: B8012116
CAS No.: 61540-30-5
M. Wt: 186.25 g/mol
InChI Key: PALADXPGIYFJRU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxohexanoate is an organic compound that belongs to the class of esters. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its role in the synthesis of various chiral molecules, which are essential in the production of drugs and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the reduction of tert-butyl 3,5-dioxohexanoate using biocatalysts such as alcohol dehydrogenases. This enzymatic reduction is highly efficient and provides the desired product with high enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts in industrial processes is also gaining popularity due to their high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohol using biocatalysts or chemical reducing agents.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Alcohol dehydrogenases or chemical reducing agents such as sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-oxohexanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxohexanoate primarily involves its role as a substrate in enzymatic reactions. For example, in the reduction of this compound to its corresponding alcohol, the enzyme alcohol dehydrogenase catalyzes the transfer of a hydride ion to the carbonyl group, resulting in the formation of an alcohol. This reaction is highly stereoselective, leading to the production of chiral alcohols with high enantiomeric excess .

Comparison with Similar Compounds

Tert-butyl 3-oxohexanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatility as a synthetic intermediate and its high selectivity in enzymatic reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALADXPGIYFJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465393
Record name tert-butyl 3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61540-30-5
Record name tert-butyl 3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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